acerogenin A
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Overview
Description
Acerogenin A is a natural compound isolated from the stem bark of Acer nikoense Maxim, a plant indigenous to Japan. This compound belongs to the class of cyclic diarylheptanoids and has garnered significant attention due to its neuroprotective and osteogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acerogenin A involves the cycloetherification of linear diarylheptanoids. A general strategy for the synthesis includes the cycloetherification of 1-(4-fluoro-3-nitrophenyl)-7-(3-hydroxy-4-methoxyphenyl)heptan-3-one under mild conditions (cesium fluoride, dimethylformamide, room temperature, 5 hours) to form the macrocycle . Subsequent removal of the nitro group and O-demethylation yields this compound .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Acerogenin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The nitro group in the precursor can be reduced to form this compound.
Substitution: Substitution reactions can be performed to modify the functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction is typically carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as acerogenin B, C, and L .
Scientific Research Applications
Acerogenin A has a wide range of scientific research applications:
Mechanism of Action
Acerogenin A exerts its effects through several molecular targets and pathways:
Comparison with Similar Compounds
Acerogenin A is unique among cyclic diarylheptanoids due to its specific neuroprotective and osteogenic properties. Similar compounds include:
Acerogenin B: Similar structure but different biological activities.
Acerogenin C: Another derivative with moderate activity in inhibiting nitric oxide production.
Acerogenin L: Possesses a carbonyl group at C-9, showing no inhibitory activity in certain assays.
These compounds highlight the structural diversity and varying biological activities within the acerogenin family.
Properties
CAS No. |
60503-28-8 |
---|---|
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(12R)-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaene-4,12-diol |
InChI |
InChI=1S/C19H22O3/c20-16-4-2-1-3-15-8-12-18(21)19(13-15)22-17-10-6-14(5-9-16)7-11-17/h6-8,10-13,16,20-21H,1-5,9H2/t16-/m1/s1 |
InChI Key |
JHRMYLCWJWLUQL-MRXNPFEDSA-N |
Isomeric SMILES |
C1CCC2=CC(=C(C=C2)O)OC3=CC=C(CC[C@@H](C1)O)C=C3 |
Canonical SMILES |
C1CCC2=CC(=C(C=C2)O)OC3=CC=C(CCC(C1)O)C=C3 |
Origin of Product |
United States |
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